Ethyl 4-[1-(2,6-dimethylphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate
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Overview
Description
Ethyl 4-[1-(2,6-dimethylphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring and a dioxoazolidinyl group attached to an ethyl ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[1-(2,6-dimethylphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate typically involves multiple steps. One common method includes the reaction of 2,6-dimethylphenyl isocyanate with ethyl 4-piperazinecarboxylate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[1-(2,6-dimethylphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents like bromoethane in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated piperazine derivatives.
Scientific Research Applications
Ethyl 4-[1-(2,6-dimethylphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 4-[1-(2,6-dimethylphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(2-pyridylmethyl)-1-piperazinecarboxylate: Similar structure but with a pyridyl group instead of a dioxoazolidinyl group.
Ethyl 4-(2,4-dimethylphenyl)-1-piperazinecarboxylate: Similar structure but with different substitution patterns on the phenyl ring.
Uniqueness
Ethyl 4-[1-(2,6-dimethylphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H25N3O4 |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
ethyl 4-[1-(2,6-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C19H25N3O4/c1-4-26-19(25)21-10-8-20(9-11-21)15-12-16(23)22(18(15)24)17-13(2)6-5-7-14(17)3/h5-7,15H,4,8-12H2,1-3H3 |
InChI Key |
BMRTWQPYHFORNN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)C3=C(C=CC=C3C)C |
Origin of Product |
United States |
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